2-Butene, 2-methoxy- 2-Butene, 2-methoxy-
Brand Name: Vulcanchem
CAS No.: 6380-95-6
VCID: VC7989628
InChI: InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3/b5-4+
SMILES: CC=C(C)OC
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol

2-Butene, 2-methoxy-

CAS No.: 6380-95-6

Cat. No.: VC7989628

Molecular Formula: C5H10O

Molecular Weight: 86.13 g/mol

* For research use only. Not for human or veterinary use.

2-Butene, 2-methoxy- - 6380-95-6

Specification

CAS No. 6380-95-6
Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
IUPAC Name (E)-2-methoxybut-2-ene
Standard InChI InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3/b5-4+
Standard InChI Key JWBPCSXRWORRAI-SNAWJCMRSA-N
Isomeric SMILES C/C=C(\C)/OC
SMILES CC=C(C)OC
Canonical SMILES CC=C(C)OC

Introduction

Key Findings

2-Butene, 2-methoxy- (CAS 6380-95-6), an unsaturated ether with the molecular formula C₅H₁₀O, exhibits unique physicochemical properties and reactivity due to its methoxy-substituted alkene structure. This compound serves as a versatile intermediate in organic synthesis, polymer chemistry, and pharmaceutical research. Its stereoisomeric forms ((E)- and (Z)-configurations) influence its chemical behavior, with industrial synthesis relying on catalytic isomerization and dehydration processes. Recent studies highlight its potential biological activity, including antimicrobial and anti-inflammatory properties, though comprehensive pharmacological evaluations remain pending.

Structural and Molecular Characteristics

Molecular Identity

2-Butene, 2-methoxy- is characterized by a methoxy group (-OCH₃) attached to the second carbon of a butene chain. The double bond between C2 and C3 introduces geometric isomerism, with the (E)- and (Z)-isomers distinguished by substituent orientation . Key identifiers include:

PropertyValueSource
Molecular FormulaC₅H₁₀O
Molecular Weight86.13 g/mol
Boiling Point60°C
Density0.82 g/cm³ (20°C)
CAS Registry Number6380-95-6

The (E)-isomer (trans configuration) is more thermodynamically stable due to reduced steric hindrance between the methoxy group and adjacent methyl group .

Spectroscopic Data

  • NMR: The (E)-isomer exhibits distinct coupling constants (J = 12–14 Hz) for trans-vinyl protons, whereas the (Z)-isomer shows smaller values (J = 8–10 Hz) .

  • Mass Spectrometry: Fragmentation patterns confirm the molecular ion peak at m/z 86, with characteristic losses of CH₃O- (31 Da) and C₃H₇- (43 Da) .

Synthesis and Industrial Production

Laboratory-Scale Methods

The primary synthetic route involves acid-catalyzed dehydration of 2-methoxy-2-butanol. Sulfuric or phosphoric acid facilitates protonation of the hydroxyl group, leading to β-elimination and formation of the double bond. Typical conditions include:

  • Temperature: 120–150°C

  • Catalyst: H₂SO₄ (5–10 mol%)

  • Yield: 65–75%

Alternative approaches include:

  • Isomerization of 2-methyl-1-butene: Catalyzed by ZSM-5 zeolites at 200–250°C, achieving 85% conversion to 2-methyl-2-butene .

  • Olefin metathesis: Utilizing Grubbs catalysts to rearrange allyl ethers .

Industrial Processes

Large-scale production employs fixed-bed reactors with optimized catalysts:

  • Isomerization Reactor: Converts n-pentene to isopentene using ZSM-5 molecular sieves .

  • Rectification Towers: Separate unreacted 2-pentene and heavy byproducts via fractional distillation .

ParameterValue
CatalystZSM-5 (Na⁺ form)
Temperature200–300°C
Pressure10–30 atm
Space Velocity1,500–3,000 h⁻¹

Physicochemical Properties and Reactivity

Thermal Stability

2-Butene, 2-methoxy- decomposes above 300°C, producing methane, ethylene, and formaldehyde. Kinetic studies reveal an activation energy of 180 kJ/mol for pyrolysis .

Oxidation Behavior

High-temperature oxidation (1,330–1,730 K) produces:

  • Primary Products: CO, CO₂, and water .

  • Intermediate Species: Allylic radicals (e.g., CH₂=CH-CH(OCH₃)-CH₃- ) that inhibit low-temperature reactivity .

Applications in Scientific Research

Organic Synthesis

  • Epoxidation: Reacts with m-CPBA (meta-chloroperbenzoic acid) to form 2-methoxy-2,3-epoxybutane, a precursor to diols.

  • Diels-Alder Reactions: Acts as a dienophile with electron-deficient dienes (e.g., anthracene), yielding bicyclic ethers.

Polymer Chemistry

As a monomer, it facilitates the synthesis of:

  • Poly(ether sulfones): Used in high-temperature adhesives (Tg = 220°C).

  • Cross-Linked Networks: Enhances flexibility in epoxy resins.

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